Fructose 2,6-biphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fructose 2,6-bisphosphate is a crucial metabolite in cellular metabolism, primarily involved in the regulation of glycolysis and gluconeogenesis. It acts as an allosteric regulator for key enzymes such as phosphofructokinase 1 and fructose 1,6-bisphosphatase, thereby influencing the rates of these metabolic pathways. The compound is synthesized and degraded by a bifunctional enzyme known as phosphofructokinase 2/fructose 2,6-bisphosphatase, which possesses both kinase and phosphatase activities depending on its phosphorylation state .

- Synthesis: The synthesis of fructose 2,6-bisphosphate occurs through the phosphorylation of fructose 6-phosphate by the kinase domain of phosphofructokinase 2 using adenosine triphosphate (ATP) as a phosphate donor.

- Degradation: The degradation reaction is catalyzed by the phosphatase domain of the same bifunctional enzyme, converting fructose 2,6-bisphosphate back to fructose 6-phosphate and inorganic phosphate.

These reactions are tightly regulated by various hormonal signals, including insulin and glucagon, which modulate the activity of the bifunctional enzyme .

Fructose 2,6-bisphosphate plays a pivotal role in cellular energy metabolism. Its primary biological activity is to act as an allosteric activator of phosphofructokinase 1, enhancing its affinity for fructose 6-phosphate and promoting glycolysis. Conversely, it inhibits fructose 1,6-bisphosphatase, thereby suppressing gluconeogenesis. This regulatory mechanism ensures that when glucose levels are high, glycolysis is favored over gluconeogenesis .

The synthesis of fructose 2,6-bisphosphate can be achieved through several methods:

- Enzymatic Synthesis: The most common method involves the enzymatic conversion of fructose 6-phosphate by phosphofructokinase 2 in the presence of ATP.

- Chemical Synthesis: While less common in biological contexts, chemical synthesis can also be performed through phosphorylation reactions involving appropriate reagents and conditions to introduce phosphate groups at specific positions on the fructose molecule.

- Biotechnological Methods: Recombinant DNA technology can be employed to produce large quantities of the bifunctional enzyme that synthesizes fructose 2,6-bisphosphate in vitro .

Fructose 2,6-bisphosphate has several important applications:

- Metabolic Research: It serves as a key indicator in studies related to carbohydrate metabolism.

- Pharmaceutical Development: Understanding its regulatory mechanisms can lead to potential therapeutic targets for metabolic disorders such as diabetes.

- Biotechnology: It can be utilized in metabolic engineering to enhance sugar production in microbial systems .

Fructose 2,6-bisphosphate is unique among similar compounds due to its specific regulatory roles in glycolysis and gluconeogenesis. Here are some comparable compounds:

| Compound | Role in Metabolism | Unique Features |

|---|---|---|

| Fructose-1,6-bisphosphate | Intermediate in glycolysis | Directly involved in energy production |

| Fructose-6-phosphate | Precursor for fructose 2,6-bisphosphate | Acts as a substrate for phosphofructokinase |

| Glucose-6-phosphate | Central metabolite in glycolysis | Involved in multiple pathways including pentose phosphate pathway |

| Dihydroxyacetone phosphate | Intermediate in glycolysis | Key role in triose phosphate interconversion |

Fructose 2,6-bisphosphate stands out due to its dual role as both an activator and inhibitor of critical enzymes within carbohydrate metabolism pathways .

Molecular Configuration and Isomeric Properties

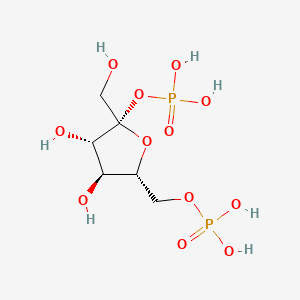

Fru-2,6-P~2~ is a phosphorylated derivative of D-fructose-6-phosphate, with phosphate groups covalently attached to the β-D-fructofuranose ring at carbons 2 and 6. Its molecular formula is C₆H₁₄O₁₂P₂, with a molar mass of 340.114 g/mol. The structure comprises:

- A β-D-fructofuranose backbone (five-membered ring).

- Two phosphate groups (PO₃³⁻) at C-2 and C-6.

- Hydroxyl groups at C-3 and C-4 in the ring.

Isomeric Forms and Stereochemistry

The β-anomer is the predominant form in solution, though small amounts of the α-anomer may exist under certain conditions. Nuclear magnetic resonance (NMR) studies indicate that fructose-6-phosphate (the precursor) contains 4.1% keto isomer at equilibrium, while Fru-2,6-P~2~ shows 2.0% keto isomer due to the electron-withdrawing effect of the C-1 phosphate. The reduced keto form in Fru-2,6-P~2~ stabilizes the furanose ring configuration.

| Property | Fructose-6-phosphate | Fru-2,6-P~2~ |

|---|---|---|

| Keto isomer % | 4.1 | 2.0 |

| Ring-opening rate | ~8–35 s⁻¹ | N/A |

Enzymatic Synthesis via 6-Phosphofructo-2-Kinase (PFK-2)

Fru-2,6-P~2~ is synthesized by the kinase domain of PFK-2/FBPase-2, which transfers a γ-phosphate from ATP to fructose-6-phosphate (Fru-6-P). This reaction is regulated by hormonal signals (e.g., insulin) and substrate availability.

Catalytic Mechanism

- Substrate binding: ATP and Fru-6-P bind to the PFK-2 active site, which structurally resembles adenylate kinase.

- Phosphoryl transfer: The γ-phosphate of ATP is directly transferred to the 2-OH group of Fru-6-P, bypassing a phosphoenzyme intermediate.

- Product release: ADP and Fru-2,6-P~2~ are released, completing the reaction.

Regulatory Controls

- Insulin: Activates protein phosphatases that dephosphorylate PFK-2, enhancing its kinase activity.

- Fru-6-P: Acts as a substrate-level regulator, binding to PFK-2 with a Km of ~1 mM.

Degradation Pathways Catalyzed by Fructose-2,6-Bisphosphatase (FBPase-2)

The phosphatase domain of PFK-2/FBPase-2 hydrolyzes Fru-2,6-P~2~ to Fru-6-P and inorganic phosphate (P~i~), reversing the kinase reaction. This process is stimulated by glucagon, epinephrine, and low glucose levels.

Catalytic Mechanism

- Substrate binding: Fru-2,6-P~2~ binds to the FBPase-2 domain, which structurally resembles histidine phosphatases.

- Phosphoryl transfer: A histidine residue (His253) in the active site forms a covalent intermediate with the 2-phosphate group, while Glu322 donates a proton to stabilize the transition state.

- Product release: P~i~ and Fru-6-P are released, completing the reaction.

Regulatory Controls

- Glucagon/epinephrine: Activate protein kinase A (PKA), which phosphorylates PFK-2/FBPase-2 at Ser32, shifting its activity toward FBPase-2.

- TIGAR: A TP53-inducible enzyme that hydrolyzes Fru-2,6-P~2~, reducing glycolysis under stress.

Bifunctional Enzyme PFK-2/FBPase-2: Domain Architecture and Catalytic Mechanisms

PFK-2/FBPase-2 is a homodimeric enzyme with distinct kinase and phosphatase domains. Its structure and function are adapted to reciprocal regulation of glycolysis and gluconeogenesis.

Domain Architecture

| Domain | Structural Homology | Function |

|---|---|---|

| N-terminal | Adenylate kinase | PFK-2 activity (kinase) |

| C-terminal | Histidine phosphatase | FBPase-2 activity (phosphatase) |

The dimeric structure allows head-to-head interaction of PFK-2 domains and independent FBPase-2 domains.

Catalytic Mechanisms Compared

| Parameter | PFK-2 (Kinase) | FBPase-2 (Phosphatase) |

|---|---|---|

| Substrate | Fru-6-P + ATP | Fru-2,6-P~2~ + H₂O |

| Regulators | Insulin, AMP | Glucagon, cAMP |

| Kinetic Control | Km (Fru-6-P) ~1 mM | Vmax increased by phosphorylation |

Data from enzymatic studies.

Fructose 2,6-biphosphate serves as the most potent allosteric activator of phosphofructokinase-1, the rate-limiting enzyme in glycolysis that catalyzes the conversion of fructose 6-phosphate to fructose 1,6-bisphosphate [1]. This allosteric regulation occurs through multiple mechanisms that fundamentally alter the kinetic properties of phosphofructokinase-1.

The primary mechanism involves a dramatic enhancement of the enzyme's affinity for its substrate, fructose 6-phosphate. In the presence of fructose 2,6-biphosphate, the Km value for fructose 6-phosphate decreases by approximately 15-fold, from approximately 6 mM to 0.1 mM, indicating a substantial increase in substrate binding affinity [2] . This effect is mediated by an activation constant of 92 nM for fructose 2,6-biphosphate binding to phosphofructokinase-1 [2].

The allosteric activation by fructose 2,6-biphosphate also counteracts the inhibitory effects of adenosine triphosphate and citrate on phosphofructokinase-1. Under physiological conditions, phosphofructokinase-1 is almost completely inactive due to inhibition by these metabolites, but the presence of fructose 2,6-biphosphate activates the enzyme and stimulates glycolytic flux [4]. This relief from inhibition allows glycolysis to proceed even when cellular energy levels are high, provided that fructose 2,6-biphosphate concentrations are elevated.

Quantitative analysis reveals tissue-specific differences in fructose 2,6-biphosphate sensitivity among phosphofructokinase-1 isoforms. The liver isoform demonstrates the highest sensitivity with an activation constant (AC50) of 0.17 μM, followed by the muscle isoform at 6.27 μM, and the platelet isoform at 9.13 μM [5]. These differences reflect the distinct metabolic roles of these tissues in glucose homeostasis.

The binding of fructose 2,6-biphosphate to phosphofructokinase-1 also exhibits synergistic effects with adenosine monophosphate activation. Double activation experiments demonstrate that fructose 2,6-biphosphate and adenosine monophosphate work synergistically to activate the enzyme, with adenosine monophosphate decreasing the Km for fructose 6-phosphate by approximately 6-fold and having an activation constant of 93 microM [2].

Inhibition of Fructose-1,6-Bisphosphatase (FBPase-1) in Gluconeogenesis

Fructose 2,6-biphosphate functions as a potent competitive inhibitor of fructose-1,6-bisphosphatase, the key regulatory enzyme in gluconeogenesis that catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate [6]. This inhibition represents a critical control point for preventing simultaneous operation of glycolysis and gluconeogenesis.

The inhibition mechanism involves direct competition between fructose 2,6-biphosphate and the natural substrate, fructose 1,6-bisphosphate, for binding to the active site of fructose-1,6-bisphosphatase. The inhibition constant (Ki) for fructose 2,6-biphosphate is remarkably low at 0.5 microM, indicating exceptionally high binding affinity [7]. This competitive inhibition is characterized by a Hill coefficient of 1.0, suggesting non-cooperative binding [7].

The inhibitory effect of fructose 2,6-biphosphate is particularly pronounced at low substrate concentrations, where it transforms the substrate saturation curve from nearly hyperbolic to sigmoidal [6]. This characteristic makes the enzyme highly sensitive to fructose 2,6-biphosphate concentrations under physiological conditions where substrate levels are typically low.

Fructose 2,6-biphosphate also exhibits synergistic inhibition with adenosine monophosphate, another allosteric inhibitor of fructose-1,6-bisphosphatase. The presence of fructose 2,6-biphosphate reduces the concentration of adenosine monophosphate required for a given level of inhibition by approximately 10-fold [8]. This synergistic effect ensures that both low energy charge (high adenosine monophosphate) and high glycolytic flux (high fructose 2,6-biphosphate) can effectively suppress gluconeogenesis.

Structural studies reveal that fructose 2,6-biphosphate binding to the active site sterically hinders access by fructose 1,6-bisphosphate, while adenosine monophosphate binds at a separate allosteric site and promotes conformational changes that reduce enzyme activity [9]. The dual inhibition mechanism ensures robust suppression of gluconeogenesis when glycolytic conditions prevail.

Substrate Cycling Between Fructose-6-Phosphate and Fructose-1,6-Bisphosphate

The interconversion between fructose-6-phosphate and fructose-1,6-bisphosphate represents a critical substrate cycle that is tightly regulated by fructose 2,6-biphosphate to prevent futile cycling and optimize metabolic efficiency [10] [11]. This cycle involves the opposing actions of phosphofructokinase-1 and fructose-1,6-bisphosphatase, which would otherwise result in net adenosine triphosphate hydrolysis without useful metabolic work.

Substrate cycling, also known as futile cycling, occurs when two metabolic pathways operate simultaneously in opposite directions. In the case of the fructose-6-phosphate/fructose-1,6-bisphosphate cycle, phosphofructokinase-1 catalyzes the adenosine triphosphate-dependent conversion of fructose-6-phosphate to fructose-1,6-bisphosphate during glycolysis, while fructose-1,6-bisphosphatase catalyzes the reverse reaction during gluconeogenesis [11]. Without proper regulation, this would result in the net reaction: adenosine triphosphate + H2O → adenosine diphosphate + Pi + heat.

Fructose 2,6-biphosphate serves as the master regulator of this substrate cycle by reciprocally controlling both enzymes. When fructose 2,6-biphosphate concentrations are high, it activates phosphofructokinase-1 while simultaneously inhibiting fructose-1,6-bisphosphatase, thereby promoting net flux toward fructose-1,6-bisphosphate formation and glycolysis [12]. Conversely, when fructose 2,6-biphosphate concentrations are low, phosphofructokinase-1 activity decreases while fructose-1,6-bisphosphatase becomes more active, favoring gluconeogenesis.

The regulation of substrate cycling by fructose 2,6-biphosphate demonstrates remarkable sensitivity to small changes in its concentration. Reconstituted enzyme systems show that depending on initial conditions, fructose 2,6-biphosphate can either generate or extinguish oscillatory motions between glycolytic and gluconeogenic states [10]. This sensitivity allows for rapid metabolic switching in response to changing cellular conditions.

Quantitative analysis of substrate cycling reveals that the rate of cycling is significantly influenced by fructose 2,6-biphosphate through its synergistic cooperation with adenosine monophosphate in both phosphofructokinase-1 activation and fructose-1,6-bisphosphatase inhibition [10]. The complex effects of fructose 2,6-biphosphate on substrate cycling rates correlate directly with its ability to coordinate the activities of both enzymes simultaneously.

Modulation of ATP/AMP Ratios and Energy Charge Sensing

Fructose 2,6-biphosphate plays a crucial role in cellular energy homeostasis by modulating the relationship between adenosine triphosphate/adenosine monophosphate ratios and energy charge sensing mechanisms [13] [14]. The adenylate energy charge, defined as (adenosine triphosphate + 0.5 × adenosine diphosphate)/(adenosine triphosphate + adenosine diphosphate + adenosine monophosphate), serves as a fundamental indicator of cellular energy status.

The energy charge typically varies between 0.7 and 0.95 in most cells, with oscillations within this range being common [13]. When energy charge decreases below 0.8, cells shift toward catabolic (adenosine triphosphate-generating) reactions, while higher energy charges favor anabolic (adenosine triphosphate-utilizing) processes [15]. Fructose 2,6-biphosphate responds to these energy fluctuations by integrating adenosine triphosphate/adenosine monophosphate ratio information into glycolytic control.

The relationship between energy charge and fructose 2,6-biphosphate-mediated regulation involves multiple feedback mechanisms. Adenosine monophosphate acts synergistically with fructose 2,6-biphosphate to activate phosphofructokinase-1, with adenosine monophosphate having an activation constant of 93 microM and decreasing the Km for fructose 6-phosphate by approximately 6-fold [2]. This synergism ensures that low energy charge (high adenosine monophosphate) enhances the effects of fructose 2,6-biphosphate on glycolytic activation.

Adenylate kinase, which maintains equilibrium between adenine nucleotides according to the reaction 2 adenosine diphosphate ⇌ adenosine triphosphate + adenosine monophosphate, plays a critical role in energy charge regulation [16]. Analysis reveals that adenylate kinase specifically regulates the adenosine triphosphate/adenosine diphosphate ratio, while adenosine monophosphate deaminase regulates both the adenosine triphosphate/adenosine monophosphate ratio and the overall energy charge [16].

The integration of energy charge sensing with fructose 2,6-biphosphate signaling creates a sophisticated regulatory network. When cellular energy charge falls, increased adenosine monophosphate concentrations enhance fructose 2,6-biphosphate-mediated activation of phosphofructokinase-1, promoting glycolytic adenosine triphosphate production. Simultaneously, the same conditions inhibit fructose-1,6-bisphosphatase through both adenosine monophosphate and fructose 2,6-biphosphate effects, preventing futile cycling and conserving cellular energy.

The insulin signaling pathway exerts profound control over fructose 2,6-biphosphate levels through direct regulation of the bifunctional enzyme phosphofructokinase 2/fructose bisphosphatase 2. When insulin levels are elevated, typically during the fed state, the hormone initiates a cascade of phosphorylation events that ultimately leads to dephosphorylation of the bifunctional enzyme [1] [2].

The molecular mechanism begins with insulin binding to its receptor, activating the phosphatidylinositol 3-kinase/protein kinase B pathway. This signaling cascade leads to activation of protein phosphatases that specifically target serine-32 of the liver isoform of phosphofructokinase 2/fructose bisphosphatase 2 [3] [4]. The dephosphorylated state of this enzyme dramatically alters its catalytic properties, with the kinase domain becoming highly active while the phosphatase domain remains relatively inactive [1] [5].

Research demonstrates that insulin-mediated dephosphorylation results in a substantial increase in phosphofructokinase 2 activity, leading to enhanced synthesis of fructose 2,6-biphosphate from fructose 6-phosphate and adenosine triphosphate [6]. This elevation in fructose 2,6-biphosphate concentration creates a powerful allosteric activation of phosphofructokinase 1, the rate-limiting enzyme of glycolysis, while simultaneously inhibiting fructose 1,6-bisphosphatase, the key gluconeogenic enzyme [7] [8].

The insulin effect is particularly pronounced in hepatocytes, where studies have shown that insulin treatment can increase fructose 2,6-biphosphate levels by 70% within minutes of hormone exposure [9]. This rapid response allows cells to quickly shift metabolic flux toward glucose utilization when nutrients are abundant. The temporal dynamics of this response are crucial, with dephosphorylation occurring within 5-10 minutes of insulin stimulation, followed by measurable increases in glycolytic flux within 15-30 minutes [2].

Detailed kinetic analysis reveals that insulin-mediated dephosphorylation decreases the Michaelis constant for fructose 6-phosphate from 492 micromolar to 32 micromolar in the liver isoform, representing a 15-fold increase in substrate affinity [10]. Simultaneously, the maximum velocity of the kinase reaction increases from 44 to 129 milliunits per milligram of protein, demonstrating the profound impact of phosphorylation state on enzymatic activity [10].

Glucagon/cyclic Adenosine Monophosphate-Dependent Phosphorylation and Gluconeogenic Shift

The glucagon signaling pathway represents the molecular counterpoint to insulin action, promoting phosphorylation of phosphofructokinase 2/fructose bisphosphatase 2 and shifting cellular metabolism toward glucose production. During fasting states, when blood glucose levels decline, pancreatic alpha cells secrete glucagon, which binds to hepatic glucagon receptors and activates the cyclic adenosine monophosphate/protein kinase A signaling cascade [11] [12].

Glucagon stimulation leads to rapid elevation of intracellular cyclic adenosine monophosphate levels, which activates protein kinase A. This kinase directly phosphorylates serine-32 of the liver-type phosphofructokinase 2/fructose bisphosphatase 2, fundamentally altering the enzyme's catalytic properties [3] [13]. The phosphorylated state inactivates the kinase domain while dramatically enhancing the phosphatase activity, resulting in rapid depletion of cellular fructose 2,6-biphosphate levels [11] [14].

Experimental evidence demonstrates that glucagon treatment of isolated hepatocytes causes phosphorylation of phosphofructokinase 2/fructose bisphosphatase 2 within 5 minutes, leading to an 85-95% decrease in fructose 2,6-biphosphate concentration within 20 minutes [11] [4]. This rapid depletion removes the allosteric activation of phosphofructokinase 1 while relieving the inhibition of fructose 1,6-bisphosphatase, effectively switching the metabolic machinery from glucose consumption to glucose production [14] [15].

The molecular basis for this switch involves specific changes in enzyme kinetics upon phosphorylation. Research shows that phosphorylation increases the Michaelis constant for fructose 6-phosphate in the kinase reaction from 32 to 492 micromolar, representing a dramatic 15-fold decrease in substrate affinity [10]. Conversely, the phosphatase activity increases from 86 to 177 milliunits per milligram, more than doubling the enzyme's capacity to degrade fructose 2,6-biphosphate [10].

The glucagon response demonstrates remarkable tissue specificity, with liver cells showing the most pronounced sensitivity to this hormone. Studies indicate that the half-maximal effective concentration for glucagon-induced phosphofructokinase 2/fructose bisphosphatase 2 phosphorylation is approximately 0.1 nanomolar in hepatocytes, reflecting the exquisite sensitivity of this regulatory system [11]. The time course analysis reveals that phosphorylase and pyruvate kinase interconversion occurs twice as rapidly as phosphofructokinase 2/fructose bisphosphatase 2 modification, suggesting a hierarchical organization of glucagon-responsive enzymes [11] [12].

Epinephrine, acting through similar cyclic adenosine monophosphate-dependent mechanisms, produces comparable effects in liver tissue. However, the response to epinephrine shows tissue-specific variations, with cardiac muscle demonstrating an opposite regulatory pattern compared to hepatic tissue [12] [16]. This differential response highlights the importance of tissue-specific isoforms in mediating hormone action.

Tissue-Specific Isoforms of Phosphofructokinase 2/Fructose Bisphosphatase 2: Structural and Functional Divergence

Mammalian tissues express distinct isoforms of phosphofructokinase 2/fructose bisphosphatase 2, each encoded by separate genes and exhibiting unique structural and functional properties that reflect the specialized metabolic requirements of different cell types [17] [18]. These isoforms, designated as liver, heart, muscle, testis, and ubiquitous forms, display remarkable diversity in their regulatory mechanisms, kinetic properties, and responses to physiological stimuli [16] [19].

The liver isoform, encoded by the phosphofructokinase 2/fructose bisphosphatase 1 gene, serves as the paradigmatic example of hormonal regulation through phosphorylation. This 55-kilodalton protein contains the critical serine-32 residue that serves as the target for protein kinase A-mediated phosphorylation [3] [4]. The liver isoform exhibits a kinase-to-phosphatase activity ratio of approximately 5:1 in the dephosphorylated state, which reverses to 1:5 upon phosphorylation, demonstrating the dramatic impact of post-translational modification on enzyme function [16].

The heart isoform, encoded by the phosphofructokinase 2/fructose bisphosphatase 2 gene, represents a fundamentally different regulatory paradigm. This 54-kilodalton protein contains phosphorylation sites at serine-466 and serine-483, but responds to protein kinase A phosphorylation by increasing rather than decreasing kinase activity [19] [20]. This paradoxical response reflects the metabolic demands of cardiac tissue, which requires rapid glycolytic activation during periods of increased workload or stress [21].

Structural analysis reveals that the heart isoform maintains a constitutively high kinase-to-phosphatase activity ratio of approximately 5:1 under all phosphorylation states [16] [22]. Crystal structure studies demonstrate that the two catalytic domains are conserved among different tissue isoforms with sequence identity of 76-83%, while the amino-terminal and carboxyl-terminal regulatory domains show significant divergence [22]. This structural organization allows for tissue-specific regulation while maintaining core catalytic functions.

The muscle isoform, also encoded by the phosphofructokinase 2/fructose bisphosphatase 3 gene, lacks conventional protein kinase A phosphorylation sites and therefore does not respond to cyclic adenosine monophosphate-dependent regulation [23] [16]. This 60-kilodalton protein exhibits the highest kinase-to-phosphatase activity ratio of approximately 10:1, reflecting the predominantly glycolytic nature of skeletal muscle metabolism [16]. The absence of hormonal regulation in this isoform suggests that muscle cells rely primarily on allosteric and substrate-level control mechanisms.

The testis isoform represents yet another regulatory variant, containing protein kinase A phosphorylation sites but exhibiting a low kinase-to-phosphatase activity ratio of 1:10 [16]. This pattern suggests a predominant role in limiting glycolytic flux in reproductive tissues, possibly reflecting the specialized metabolic requirements of spermatogenesis.

Recent research has identified tissue-specific expression switching during development and in response to metabolic stress. Studies in skeletal muscle demonstrate that chronic low-frequency stimulation leads to decreased expression of muscle, liver, and ubiquitous isoforms while simultaneously increasing heart isoform expression [24]. This isoform switching correlates with enhanced glycolytic capacity and represents an adaptive mechanism for metabolic remodeling [24].

Functional analysis of purified isoforms reveals distinct kinetic properties that reflect their physiological roles. The liver isoform shows maximal activity across a broad pH range (6-10) in the dephosphorylated state, while phosphorylation restricts activity to alkaline conditions [25]. The muscle isoform demonstrates minimal activity below pH 7 and reaches maximum activity at pH 10, consistent with the alkaline intracellular environment of active muscle [25].

Inhibitor sensitivity also varies among isoforms, with muscle and phosphorylated liver enzymes showing greater sensitivity to citrate and phosphoenolpyruvate inhibition compared to the native liver enzyme [25]. This differential sensitivity provides additional regulatory control mechanisms that respond to metabolic status and energy charge.

Cross-Talk with AMP-Activated Protein Kinase Signaling

The adenosine monophosphate-activated protein kinase signaling pathway represents a crucial intersection point with fructose 2,6-biphosphate regulation, providing a mechanism for metabolic sensing and adaptive responses to cellular energy status [26] [20]. This cross-talk mechanism allows cells to coordinate glycolytic flux with energy availability and stress conditions, particularly in metabolically active tissues such as heart and skeletal muscle.

Adenosine monophosphate-activated protein kinase directly phosphorylates specific isoforms of phosphofructokinase 2/fructose bisphosphatase 2, particularly the heart isoform at serine-466 [20] [21]. This phosphorylation event increases the maximum velocity of the kinase reaction by approximately 2.5-fold without affecting the phosphatase activity, resulting in elevated fructose 2,6-biphosphate levels and enhanced glycolytic flux [20]. The adenosine monophosphate-activated protein kinase-mediated activation provides a direct link between cellular energy status and glucose metabolism.

Experimental studies demonstrate that conditions leading to adenosine monophosphate-activated protein kinase activation, including hypoxia, ischemia, and glucose deprivation, correlate with phosphofructokinase 2 activation and increased fructose 2,6-biphosphate content [20] [21]. In perfused ischemic rat hearts, adenosine monophosphate-activated protein kinase activation parallels phosphofructokinase 2 activation and fructose 2,6-biphosphate elevation, providing a mechanistic explanation for the Pasteur effect in cardiac tissue [20].

The adenosine monophosphate-activated protein kinase recognition motif in phosphofructokinase 2 isoforms shows tissue-specific variations. The heart isoform contains classical adenosine monophosphate-activated protein kinase phosphorylation sites at serine-466 and serine-483, while the inducible isoform expressed in activated monocytes contains a homologous serine-461 site [20]. These sites conform to the optimal adenosine monophosphate-activated protein kinase substrate sequence, with basic residues positioned appropriately relative to the phosphorylation site.

Detailed kinetic analysis reveals that adenosine monophosphate-activated protein kinase phosphorylation specifically enhances the kinase activity without altering substrate affinity, suggesting an allosteric mechanism of activation [20]. This contrasts with the protein kinase A-mediated regulation, which primarily affects substrate binding parameters. The differential effects of these two kinase systems provide independent regulatory control mechanisms that can operate simultaneously.

The physiological significance of adenosine monophosphate-activated protein kinase cross-talk extends beyond acute metabolic regulation to include adaptive responses and metabolic remodeling. In activated monocytes, adenosine monophosphate-activated protein kinase phosphorylation of the inducible phosphofructokinase 2 isoform contributes to the metabolic reprogramming associated with immune cell activation [20]. This mechanism links energy sensing to inflammatory responses and demonstrates the broader significance of this regulatory network.

Recent research has identified additional layers of complexity in adenosine monophosphate-activated protein kinase cross-talk, including interactions with mammalian target of rapamycin signaling pathways [26]. Adenosine monophosphate-activated protein kinase activation leads to phosphorylation of multiple substrates that modulate mammalian target of rapamycin activity, creating feedback loops that coordinate protein synthesis, autophagy, and glycolytic flux [26]. These interactions suggest that fructose 2,6-biphosphate regulation is embedded within a larger network of metabolic control mechanisms.

The temporal dynamics of adenosine monophosphate-activated protein kinase cross-talk differ from classical hormonal regulation. While insulin and glucagon effects occur within minutes through pre-existing enzyme pools, adenosine monophosphate-activated protein kinase responses can involve both acute phosphorylation events and longer-term changes in gene expression [27]. This dual time frame allows for both immediate metabolic adjustments and sustained adaptive responses to chronic energy stress.

Tissue-specific variations in adenosine monophosphate-activated protein kinase sensitivity provide additional regulatory diversity. Heart tissue shows high sensitivity to adenosine monophosphate-activated protein kinase activation, consistent with its high energy demands and susceptibility to ischemic stress [20] [21]. Skeletal muscle demonstrates intermediate sensitivity, while liver tissue shows more complex responses that depend on nutritional status and hormonal context [27] [28].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types